4-Biphenylethylamine, hydrochloride
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Overview
Description
4-Biphenylethylamine, hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a biphenyl group attached to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylethylamine, hydrochloride typically involves the reaction of biphenyl with ethylamine under specific conditions. One common method is the reductive amination of biphenyl ketone with ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylethylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
- Oxidation products include biphenyl ketones and carboxylic acids.
- Reduction products include biphenyl alcohols.
- Substitution products include halogenated biphenyl derivatives .
Scientific Research Applications
4-Biphenylethylamine, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Biphenylethylamine, hydrochloride involves its interaction with specific molecular targets. It is known to bind to trace amine-associated receptors (TAARs), which are involved in the regulation of monoamine neurotransmitters such as dopamine and serotonin . This interaction can modulate neurotransmitter release and uptake, influencing various physiological processes.
Comparison with Similar Compounds
Phenethylamine: A simpler structure lacking the biphenyl group, primarily acts as a central nervous system stimulant.
2-Phenylethylamine: Similar to phenethylamine but with a phenyl group attached to the ethylamine moiety.
4-Methoxyphenethylamine: Contains a methoxy group on the phenyl ring, altering its pharmacological properties.
Uniqueness: 4-Biphenylethylamine, hydrochloride is unique due to the presence of the biphenyl group, which enhances its lipophilicity and potential for crossing biological membranes. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic profiles compared to other phenethylamines .
Properties
IUPAC Name |
2-(4-phenylphenyl)ethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWAKNWMCINLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17027-69-9 |
Source
|
Record name | 4-Biphenylethylamine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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